molecular formula C21H17N5O4S2 B2720701 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1242881-72-6

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2720701
CAS No.: 1242881-72-6
M. Wt: 467.52
InChI Key: UHELOYOWXSEBAY-UHFFFAOYSA-N
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Description

1.1. Structural Overview of 2-((4-(Furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a bicyclic heterocyclic scaffold that integrates thiophene, triazole, and pyrimidine moieties. Key structural characteristics include:

  • 4-(Furan-2-ylmethyl) substituent: A furan ring attached via a methylene group at position 4 of the triazolo-pyrimidine system.
  • Thioacetamide linkage: A sulfur atom bridges the triazolo-pyrimidine core and the acetamide group, enhancing metabolic stability compared to oxygen-based ethers.

This structure is distinct from related compounds due to the furan-2-ylmethyl group, which contrasts with alkyl (e.g., butyl) or other aromatic substituents in analogs. The methoxyphenyl group also differentiates it from halogenated or unsubstituted aryl variants .

Properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c1-29-14-6-4-13(5-7-14)22-17(27)12-32-21-24-23-20-25(11-15-3-2-9-30-15)19(28)18-16(26(20)21)8-10-31-18/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHELOYOWXSEBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The structure of the compound features several key functional groups:

  • Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core : Known for its diverse biological activities.
  • Furan moiety : Imparts additional reactivity and biological significance.
  • Methoxyphenyl group : Enhances lipophilicity and may influence pharmacokinetics.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit specific enzymes like calpain and proteases which are involved in cellular signaling pathways.
  • Antioxidant Activity : Compounds with thiophene or furan derivatives often exhibit antioxidant properties by scavenging free radicals.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anticancer Properties

Several studies have demonstrated the anticancer potential of similar thieno[2,3-e][1,2,4]triazolo derivatives:

StudyCell LineIC50 (µM)Mechanism
Zhou et al. (2017)MCF-75.25PTP1B inhibition
Romagnoli et al. (2017)MDA-MB-2310.09Tubulin polymerization inhibition
Kang et al. (2017)HIV-1 RTNot specifiedNon-nucleoside reverse transcriptase inhibition

These findings indicate a promising avenue for further exploration in cancer therapeutics.

Antiviral Activity

Recent research has highlighted the potential of similar compounds as inhibitors of viral proteases:

  • A study identified derivatives that showed efficacy against SARS-CoV-2 Mpro , with low cytotoxicity (CC50 > 100 μM) in Vero and MDCK cells . This suggests that the compound may also hold promise in antiviral applications.

Antioxidant Activity

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that compounds with similar structural motifs possess significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Calpain Inhibition : The compound's structural similarity to known calpain inhibitors suggests potential therapeutic applications in neurodegenerative diseases where calpain activity is dysregulated.
  • Antimicrobial Activity : Compounds containing thiophene rings have demonstrated antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins such as PTP1B and tubulin, supporting the hypothesis of their role as effective inhibitors in specific pathways .

Comparison with Similar Compounds

Bioactivity and Functional Implications

  • Pesticidal Activity: Compounds like flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) share a triazolo-pyrimidine core but utilize sulfonamide linkages for herbicidal activity.
  • Antimicrobial Potential: Analogous dithiazole derivatives (e.g., N-arylimino-1,2,3-dithiazoles) demonstrate antimicrobial activity, suggesting that the thio linkage in the target compound could be explored for similar applications .
  • Kinase Inhibition : The acrylamide-containing analog (3f) from highlights how terminal substituents influence kinase selectivity, though the target compound’s methoxyphenyl group lacks documented kinase interactions .

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group provides moderate lipophilicity, positioning the compound between hydrophilic morpholine derivatives (logP ~2.5) and highly hydrophobic analogs like the butyl-substituted variant .
  • Solubility : The furan oxygen may enhance aqueous solubility compared to thiophene or alkyl-substituted analogs, though this requires experimental validation.

2.4. Synthetic Accessibility The compound’s synthesis likely mirrors routes for related triazolo-pyrimidines, involving cyclocondensation of thiophene precursors with triazole-forming agents, followed by thioacetamide coupling. However, the furan-2-ylmethyl group may necessitate specialized protecting-group strategies to avoid side reactions .

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